Potassium 3-(azidomethyl)phenyltrifluoroborate
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Potassium 3-(azidomethyl)phenyltrifluoroborate can be synthesized through various methods. One common approach involves the reaction of 3-(azidomethyl)phenylboronic acid with potassium trifluoroborate under specific conditions . The reaction typically requires a solvent such as tetrahydrofuran (THF) and a base like potassium carbonate. The mixture is stirred at room temperature for several hours to yield the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
Potassium 3-(azidomethyl)phenyltrifluoroborate undergoes various chemical reactions, including:
Substitution Reactions: The azido group can be substituted with other functional groups under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction Reactions: Reduction of the azido group can lead to the formation of amines or other derivatives.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines or thiols, often in the presence of a catalyst.
Oxidation: Reagents like hydrogen peroxide or other oxidizing agents are used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas in the presence of a catalyst.
Major Products
The major products formed from these reactions vary based on the specific conditions and reagents used. For example, substitution reactions can yield a variety of substituted phenyltrifluoroborates, while oxidation and reduction reactions can produce different oxidized or reduced derivatives .
Scientific Research Applications
Potassium 3-(azidomethyl)phenyltrifluoroborate has several applications in scientific research:
Organic Chemistry: It is used as a reagent in various organic synthesis reactions, including cross-coupling reactions.
Proteomics: The compound is utilized in the study of proteins and their functions.
Medicinal Chemistry: Research into potential therapeutic applications, such as drug development, often involves this compound.
Material Science: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which Potassium 3-(azidomethyl)phenyltrifluoroborate exerts its effects depends on the specific reaction or application. Generally, the compound acts as a source of the azidomethyl group, which can participate in various chemical transformations. The trifluoroborate group provides stability and facilitates the compound’s use in different reactions .
Comparison with Similar Compounds
Similar Compounds
Potassium phenyltrifluoroborate: Similar in structure but lacks the azidomethyl group.
Potassium methyltrifluoroborate: Contains a methyl group instead of the azidomethyl group.
Uniqueness
Potassium 3-(azidomethyl)phenyltrifluoroborate is unique due to the presence of the azidomethyl group, which allows for a broader range of chemical reactions and applications compared to its analogs .
Properties
IUPAC Name |
potassium;[3-(azidomethyl)phenyl]-trifluoroboranuide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BF3N3.K/c9-8(10,11)7-3-1-2-6(4-7)5-13-14-12;/h1-4H,5H2;/q-1;+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXQYILZNQINGTI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC(=CC=C1)CN=[N+]=[N-])(F)(F)F.[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BF3KN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898544-49-5 | |
Record name | Potassium 3-(azidomethyl)phenyl trifluoroborate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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